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Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054 Get Quote

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of

functional groups are paramount to achieving target molecules with high yield and

stereoselectivity. The 2-allyloxytetrahydropyran moiety, a combination of the well-established

tetrahydropyranyl (THP) and allyl protecting groups, offers a unique set of properties for the

protection of alcohols. This guide provides a comprehensive comparison of 2-
allyloxytetrahydropyran with other common alcohol protecting groups, supported by

predicted and established experimental data for researchers, scientists, and drug development

professionals.

Performance Comparison with Alternative
Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions

and the ease of its selective removal. The 2-allyloxytetrahydropyran group combines the

acid-lability of the THP ether with the unique reactivity of the allyl group, which can be cleaved

under neutral conditions using transition metal catalysis. This dual nature allows for orthogonal

deprotection strategies in complex syntheses.
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Protecting
Group

Structure
Typical
Protection
Conditions

Typical
Deprotection
Conditions

Stability
Profile

2-

Allyloxytetrahydr

opyran

Allyl alcohol, cat.

acid (e.g., p-

TsOH), CH₂Cl₂

1. Mild acid (e.g.,

AcOH in

THF/H₂O) 2.

Pd(PPh₃)₄, base

(e.g., K₂CO₃)[1]

Stable to bases,

nucleophiles,

and many

reducing/oxidizin

g agents.

Sensitive to

strong acids and

palladium

catalysts.

Methoxymethyl

(MOM) ether

MOMCl, base

(e.g., DIPEA),

CH₂Cl₂

Acid-catalyzed

hydrolysis (e.g.,

HCl in THF/H₂O)

Stable to bases,

mild acids, and

many

organometallic

reagents.

Benzyl (Bn) ether BnBr, NaH, DMF

Catalytic

hydrogenolysis

(H₂, Pd/C)

Very stable to a

wide range of

acidic and basic

conditions.

tert-

Butyldimethylsilyl

(TBS) ether

TBDMSCl,

imidazole, DMF

Fluoride source

(e.g., TBAF in

THF) or acid

Stable to bases

and many

nucleophiles.

Labile to acid

and fluoride ions.

Characterization of 2-Allyloxytetrahydropyran
Intermediates
Precise characterization of protected intermediates is crucial for confirming successful

transformations and ensuring the purity of subsequent products. The following sections detail

the expected spectroscopic data for 2-allyloxytetrahydropyran.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The presence of both the allyl and tetrahydropyran moieties gives rise to a characteristic set of

signals.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

5.95 - 5.85 m 1H -CH=CH₂

5.30 - 5.15 m 2H -CH=CH₂

4.80 - 4.75 t 1H O-CH-O

4.20 - 4.10 & 4.00 -

3.90
m 2H -O-CH₂-CH=

3.95 - 3.85 & 3.55 -

3.45
m 2H THP C5-H

1.90 - 1.50 m 6H THP C2, C3, C4-H

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

134.5 -CH=CH₂

117.0 -CH=CH₂

98.0 O-CH-O

68.0 -O-CH₂-CH=

62.0 THP C5

30.5 THP C2

25.5 THP C4

19.5 THP C3

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-allyloxytetrahydropyran, electron ionization (EI) would likely lead to

characteristic fragmentation of both the THP and allyl groups.

Predicted Fragmentation Pattern (EI-MS):

m/z Fragment

142 [M]⁺ (Molecular Ion)

101 [M - C₃H₅]⁺ (Loss of allyl radical)

85 [C₅H₉O]⁺ (Tetrahydropyranyl cation)

57 [C₃H₅O]⁺ (Allyloxy cation)

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application

of protecting group strategies.
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Synthesis of 2-Allyloxytetrahydropyran
Objective: To protect an alcohol with the 2-allyloxytetrahydropyran group. This is a

representative procedure for the formation of a THP ether from an alcohol (in this case, allyl

alcohol serves as the substrate being protected by the tetrahydropyran ring, though typically

the THP group protects a more complex alcohol). A more common scenario would be the

reaction of a substrate alcohol with 3,4-dihydro-2H-pyran (DHP). However, for the specific

characterization of 2-allyloxytetrahydropyran, its synthesis from allyl alcohol is described.

Materials:

Allyl alcohol (1.0 equiv)

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

To a solution of allyl alcohol in anhydrous dichloromethane at 0 °C under an inert

atmosphere, add 3,4-dihydro-2H-pyran.

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with dichloromethane (3x).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Deprotection of 2-Allyloxytetrahydropyran
Objective: To deprotect the 2-allyloxytetrahydropyran group to reveal the free alcohol. Two

primary methods are available depending on the desired orthogonality.

Method 1: Acid-Catalyzed Hydrolysis (Cleavage of the THP ether)

Materials:

2-Allyloxytetrahydropyran protected alcohol (1.0 equiv)

Acetic acid (AcOH)

Tetrahydrofuran (THF)

Water

Procedure:

Dissolve the 2-allyloxytetrahydropyran protected compound in a mixture of THF and water

(e.g., 3:1).

Add acetic acid to the solution.

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C)

and monitor by TLC.

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of

sodium bicarbonate.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Method 2: Palladium-Catalyzed Deprotection (Cleavage of the Allyl ether)[1]

Materials:
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2-Allyloxytetrahydropyran protected alcohol (1.0 equiv)

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Anhydrous methanol (MeOH)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the protected compound in

anhydrous methanol.

Add potassium carbonate to the solution.

Add the palladium catalyst, Pd(PPh₃)₄.

Reflux the reaction mixture and monitor by TLC.

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography.

Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex chemical processes and relationships.
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Caption: General workflow for the protection of an alcohol as a 2-allyloxytetrahydropyran
ether and its subsequent deprotection via two distinct pathways.
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Caption: Logical relationship demonstrating an orthogonal deprotection strategy using 2-
allyloxytetrahydropyran and TBS protecting groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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